molecular formula C11H11BrN2O2 B2738804 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide CAS No. 1351588-88-9

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide

Cat. No. B2738804
CAS RN: 1351588-88-9
M. Wt: 283.125
InChI Key: JPCBOERPWFFEJX-UHFFFAOYSA-N
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Description

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline solid that belongs to the class of benzamides and is commonly used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis and Pharmacological Potential

One significant area of research involves the synthesis of benzamide derivatives, including those related to 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide, for potential pharmacological applications. For example, studies have explored the synthesis and antidopaminergic properties of atypical highly potent benzamide compounds, highlighting their relevance in investigating dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990). These compounds, including various benzamide derivatives, have been examined for their ability to inhibit apomorphine-induced behavioral responses, indicating their potential use in antipsychotic therapy.

Chemical Synthesis Techniques

Research also delves into the chemical synthesis techniques of benzamide derivatives. For instance, efficient room temperature copper(I) mediated 5-endo radical cyclisations have been utilized for the regioisomeric synthesis of unsaturated pyrrolidinones from bromo-enamides, demonstrating a methodological advance in the synthesis of complex organic compounds (Clark et al., 1999).

Anticancer Research

The anticancer properties of benzamide derivatives, including 3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide, have been a focal point of investigation. Benzamide riboside, a compound within the same chemical class, has shown pronounced activity against several human tumor cell lines by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH) and inducing apoptosis, thereby restricting the biosynthesis of guanylates and suggesting a potential pathway for cancer therapy (Khanna et al., 2004).

Molecular and Structural Analysis

Further studies have focused on the molecular and structural analysis of benzamide derivatives. X-ray structure, Hirshfeld surface analysis, and DFT calculations have been employed to understand the intermolecular interactions in antipyrine-like derivatives, providing insight into the physical and chemical properties that contribute to their biological activities (Saeed et al., 2020).

properties

IUPAC Name

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7(4-8)11(16)14-9-5-10(15)13-6-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCBOERPWFFEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(5-oxopyrrolidin-3-yl)benzamide

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